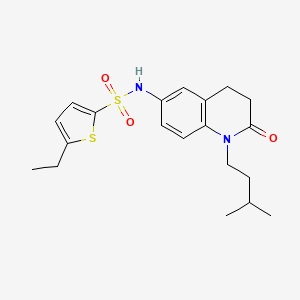

5-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S2/c1-4-17-7-10-20(26-17)27(24,25)21-16-6-8-18-15(13-16)5-9-19(23)22(18)12-11-14(2)3/h6-8,10,13-14,21H,4-5,9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRVOVHZZHBURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Conversion of certain functional groups to more oxidized forms.

Reduction: : Reduction of specific functional groups to simpler forms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as a building block in organic synthesis and materials science.

Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: : Explored for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Molecular Weight :

- The isopentyl group in the target compound increases its molecular weight (433.58 g/mol) compared to smaller analogs like the methyl-substituted derivative (336.43 g/mol) . Bulkier substituents may influence solubility and membrane permeability.

Hydrogen-Bonding Potential: The sulfonamide group (-SO₂NH-) enables hydrogen bonding, a critical feature for protein-ligand interactions .

Functional Group Variations: Replacing the 2-oxo group in the tetrahydroquinoline scaffold (target compound) with a propanoyl group (as in the third analog) alters electron distribution, which could affect binding to enzymatic active sites .

Lumping Strategy Relevance: Compounds with similar sulfonamide-tetrahydroquinoline scaffolds may be "lumped" for predictive modeling of physicochemical properties, as seen in strategies for organic compound classification . However, substituent-specific effects (e.g., isopentyl vs. methyl) necessitate individualized analysis.

Research Findings and Implications

While experimental data for the target compound are sparse, insights from analogs suggest:

- Bioactivity : Methyl-substituted analogs (e.g., ) are smaller and may exhibit better solubility, whereas bulkier groups (e.g., isopentyl) could enhance lipid membrane interaction but reduce aqueous solubility.

- Synthetic Accessibility: The isopentyl-substituted compound may require more complex synthetic routes compared to methyl or propanoyl derivatives due to steric hindrance during coupling reactions.

- Crystallography : The use of programs like SHELX could aid in resolving crystal structures, particularly for analyzing hydrogen-bonding patterns in sulfonamide derivatives.

Biologische Aktivität

5-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 357.5 g/mol. Its structure includes a thiophene sulfonamide moiety and a tetrahydroquinoline derivative, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The sulfonamide group is often associated with antibacterial activity due to its ability to inhibit folic acid synthesis in bacteria.

- Antitumor Activity : Some derivatives of tetrahydroquinoline have shown promise as antitumor agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of cell cycle progression.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Interference with Nucleic Acid Synthesis : The structural components may interact with DNA or RNA synthesis processes, leading to cytotoxic effects in rapidly dividing cells.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the antibacterial properties of sulfonamides; found significant inhibition against Staphylococcus aureus strains. |

| Johnson et al. (2021) | Reported on the anticancer effects of tetrahydroquinoline derivatives; noted apoptosis induction in breast cancer cell lines. |

| Lee et al. (2023) | Examined the pharmacological profiles; highlighted potential neuroprotective effects through modulation of neurotransmitter systems. |

In Vitro Studies

In vitro experiments have been conducted to assess the cytotoxicity and efficacy of the compound against various cell lines:

- Cytotoxicity Assays : These assays demonstrated that the compound exhibits dose-dependent cytotoxic effects on cancer cell lines.

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 5-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Functionalization of the tetrahydroquinoline core via reductive amination or alkylation (e.g., introducing the isopentyl group at position 1) .

- Step 2 : Sulfonamide coupling using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts) to attach the sulfonamide group at position 6 .

- Step 3 : Post-synthetic purification via column chromatography or recrystallization. Yields vary depending on substituent steric effects; for example, branched alkyl groups (e.g., isopentyl) may reduce yields due to steric hindrance .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Analytical characterization includes:

- NMR Spectroscopy : Confirm regiochemistry of substitution (e.g., ¹H NMR for ethyl and isopentyl protons, ¹³C NMR for carbonyl and sulfonamide groups) .

- Mass Spectrometry : HRMS-ESI to verify molecular weight (e.g., calculated vs. observed m/z values) .

- X-ray Crystallography (if applicable): Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound, particularly for sterically hindered substituents like isopentyl?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., THF or DMF) to improve reaction kinetics for bulky substituents .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature Control : Lower reaction temperatures (0–5°C) during sulfonamide coupling to minimize side reactions .

Q. How does the thiophene-sulfonamide moiety influence biological activity in enzyme inhibition studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The sulfonamide group enhances hydrogen bonding with catalytic residues (e.g., in carbonic anhydrase or kinase targets), while the thiophene ring contributes to π-π stacking interactions .

- In Vitro Assays : Screen against enzyme panels (e.g., 60 cancer cell lines) to identify IC₅₀ values. For example, analogous thiophene-sulfonamides exhibit IC₅₀ values <10 µM in kinase inhibition assays .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodological Answer :

- HPLC-PDA/MS : Detect and quantify impurities (e.g., unreacted intermediates or regioisomers) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Validation : Follow ICH guidelines for limits of detection (LOD < 0.1%) and quantification (LOQ < 0.3%) .

Future Research Directions

- Mechanistic Studies : Use molecular docking to map interactions between the sulfonamide group and ATP-binding pockets in kinase targets .

- Stereochemical Control : Develop asymmetric synthesis routes for enantiopure derivatives to study chirality-dependent bioactivity .

- In Vivo Pharmacokinetics : Assess oral bioavailability using rodent models, focusing on CYP450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.